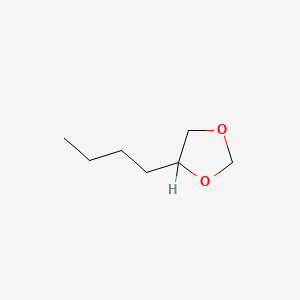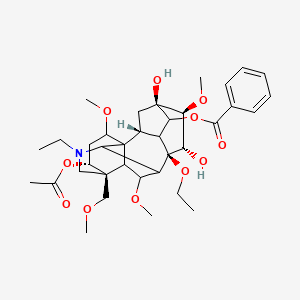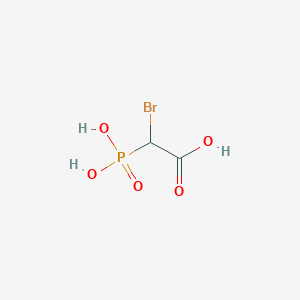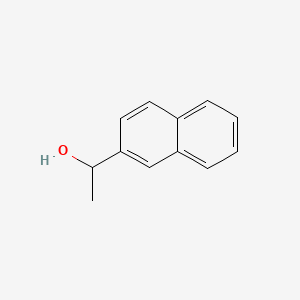
1-(2-萘基)乙醇
概览
描述
Synthesis Analysis
The synthesis of (R)-1-(1-naphthyl)ethanol through stereoinversion using Candida parapsilosis has been reported, highlighting the potential of whole cell biocatalysis for the stereoinversion of secondary alcohol, yielding (R)-1-(1-naphthyl)ethanol with 100% enantiomeric excess (eeR) and 88% yield under optimized conditions (Amrutkar, S., Banoth, L., & Banerjee, U., 2013). Additionally, lipase-catalyzed kinetic resolution of (±)-1-(1-naphthyl) ethanol under microwave irradiation has been studied, showing promising results for the synthesis of active pharmaceutical intermediates (Yadav, G., & Devendran, S., 2012).
Molecular Structure Analysis
The molecular structure of 1-(2-Naphthyl)ethanol has been studied using IR fluorescence dip spectroscopy and DFT calculations, revealing the existence of two conformers differing by a rotation of the aromatic plane around the C2–Cα axis. These studies provide insight into the gauche conformation of the OH group and the formation of hydrogen-bonded structures with methanol (Barbu-Debus, K., Seurre, N., Lahmani, F., & Zehnacker-Rentien, A., 2002).
Chemical Reactions and Properties
The reactivity of 1-(2-Naphthyl)ethanol and its derivatives in the presence of carboxylic esters involves alkyl–oxygen fission, influenced by substituents such as methoxyl and ethoxyl groups. This reactivity pattern highlights the impact of steric factors and electron release on the alkyl–oxygen heterolysis (Kenyon, J., & Sharan, P., 1966).
Physical Properties Analysis
Studies on jet-cooled complexes of 1-(2-Naphthyl)ethanol with various solvents have revealed detailed insights into its physical properties, such as the formation of hydrogen-bonded structures and the influence of solvent and chromophore interactions on the molecular conformation and stability (Seurre, N., et al., 2004).
Chemical Properties Analysis
The chemical properties of 1-(2-Naphthyl)ethanol, including its enantioselective synthesis and resolution, have been extensively researched. The resolution of (S)-1-(2-naphthyl)ethanol with immobilized pea protein as a new biocatalyst has been demonstrated, offering a novel approach to obtaining high optical purity and yield of the desired enantiomer (Nagaoka, H., & Kayahara, H., 1999).
科研应用
合成与转化:
- (Amrutkar et al., 2013) 报告了使用巴拉氏假丝酵母通过立体反转合成(R)-1-(1-萘基)乙醇。这种化合物是合成非肌酮和二氢喹啉-2-酮衍生物的关键手性底物。
- (Yadav & Devendran, 2012) 探讨了利用微波辐射下脂肪酶催化的(±)-1-(1-萘基)乙醇的动力学分辨,突出了其在合成活性药用中间体(APIs)中的潜力。
络合和分子相互作用:
- (Murphy et al., 2000) 和 (Barros et al., 1998) 对β-环糊精与1-萘基-1-乙醇和2-萘基-1-乙醇的立体选择性结合进行了光物理和理论研究。这些研究揭示了这些分子的络合动力学和相互作用的复杂细节。
手性构建模块:
- (Nagaoka & Kayahara, 1999) 讨论了使用固定化豌豆蛋白生产(S)-1-(2-萘基)乙醇。这项工作突出了1-(2-萘基)乙醇在有机合成中作为手性构建模块的作用。
光谱学和结构分析:
- (Seurre et al., 2004) 进行了对2-萘基-1-乙醇复合物的振动研究,使用红外/紫外双共振光谱学。他们的工作提供了关于这些复合物的分子结构和行为的见解。
在催化中的应用:
- (Qiu et al., 2019) 展示了1-(2-萘基)乙醇在酮的不对称转移氢化中的应用,使用设计的镍夹环配合物。这展示了它在催化过程中的作用。
光学分辨和对映选择性:
- (Tang et al., 2014) 探讨了β-环糊精与2-萘基-1-乙醇对映体的络合动力学中的手性识别,表明其在理解分子水平上的手性相互作用中的重要性。
Safety And Hazards
When handling 1-(2-Naphthyl)ethanol, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
性质
IUPAC Name |
1-naphthalen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKCRWZRKETCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthyl)ethanol | |
CAS RN |
7228-47-9 | |
| Record name | 1-(2-Naphthyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7228-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylnaphthalene-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7228-47-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-methylnaphthalene-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

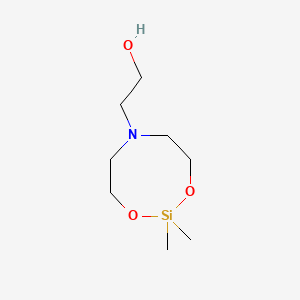

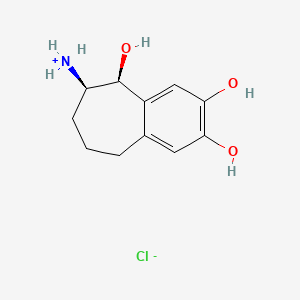
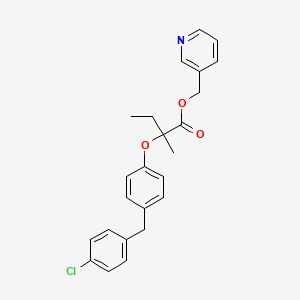
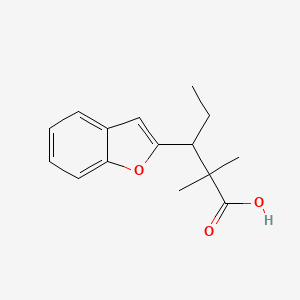
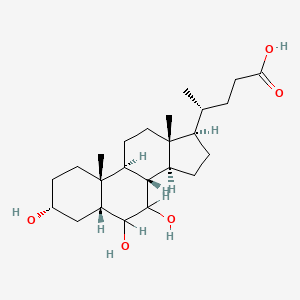
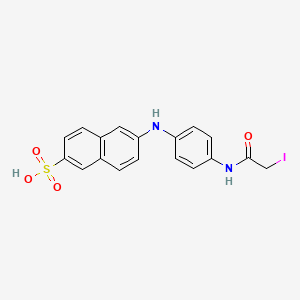
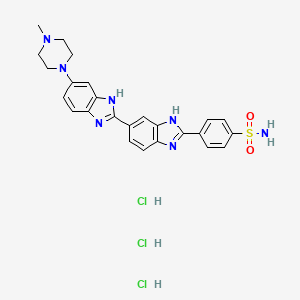
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B1194304.png)
![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1194309.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)
